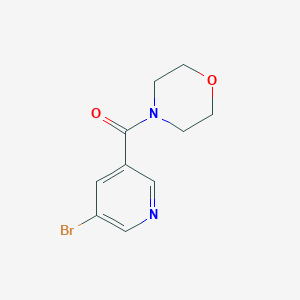

N-(tert-butyl)isonicotinamide

Übersicht

Beschreibung

"N-(tert-butyl)isonicotinamide" is a chemical compound that likely shares structural and functional characteristics with other isonicotinamide derivatives and tert-butylated compounds. These chemicals are of interest in organic synthesis and medicinal chemistry due to their potential applications and reactivity patterns. Although direct studies on "this compound" are scarce, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and strategic functionalization. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in a multicomponent reaction, leading to fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018). This illustrates the versatility of tert-butyl groups in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" often involves complex arrangements facilitating unique chemical properties. For example, analysis of carbacylamidophosphates reveals intricate hydrogen bonding patterns contributing to their structural stability and reactivity (Gholivand et al., 2009). Such analyses are critical for understanding how modifications like tert-butyl substitution affect molecular geometry and interactions.

Chemical Reactions and Properties

Compounds containing tert-butyl groups are known for participating in a variety of chemical reactions. Tert-butyl nitrite, for example, serves multiple roles in the synthesis of N-nitrosoamides, illustrating the reactivity of tert-butyl derivatives in creating complex molecules (Yedage & Bhanage, 2017). These reactions are essential for expanding the utility of "this compound" in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug, a candidate developed as part of a public-private partnership, which was designed based on various considerations including chemical, toxicological, pharmacokinetic, and pharmacodynamic factors. It was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule underwent a full industry standard preclinical development program, highlighting its potential in antimalarial drug development (O’Neill et al., 2009).

Organic Synthesis

tert-Butyl-N-chlorocyanamide, related to N-(tert-butyl)isonicotinamide, has been found to be highly versatile for chlorination and oxidation reactions in organic synthesis. This reagent is reactive, possesses a high active chlorine content, and is safe and recyclable, making it an important tool in organic synthesis (Kumar & Kaushik, 2007).

Solubility and Mixing Properties

The solubility and mixing properties of isonicotinamide, a compound related to this compound, were determined in various solvents. The study used multiple models to correlate solubility data and also predicted the activity coefficients and mixing Gibbs free energies, enthalpies, and entropies of the solutions. This research is significant in understanding the solubility behavior of related compounds (Li et al., 2016).

Supramolecular Chemistry

Isonicotinamide has been used as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes demonstrate that isonicotinamide, structurally related to this compound, can create consistent supramolecular motifs, highlighting its utility in the development of inorganic–organic hybrid materials (Aakeröy et al., 2003).

Insecticidal Activity

N-tert-Butyl-N,N'-diacylhydrazines, another chemically related group, are used as environmental benign pest regulators. New derivatives of these compounds containing 1,2,3-thiadiazole were synthesized and showed good insecticidal activities against certain pests, indicating the potential of similar compounds in novel pesticide development (Wang et al., 2011).

Safety and Hazards

“N-(tert-butyl)isonicotinamide” is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

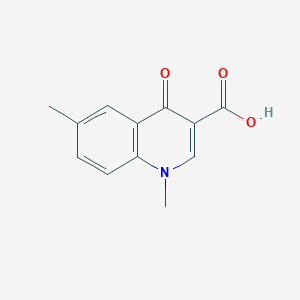

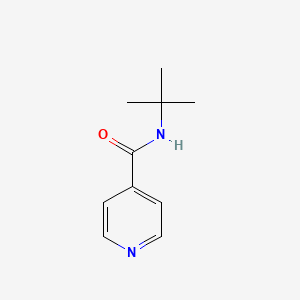

N-tert-butylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBWFGLUBMOFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354391 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65321-30-4 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.